ent-Oseltamivir Phosphate
Description
ent-Oseltamivir Phosphate is the enantiomer of Oseltamivir Phosphate, a neuraminidase inhibitor widely used to treat influenza A and B infections. The term "ent-" denotes its stereochemical inversion, resulting in a mirror-image molecular configuration compared to the active drug . While Oseltamivir Phosphate (CAS: 204255-11-8) has a well-established role in antiviral therapy, this compound (CAS: 1035895-89-6) is primarily utilized as a reference standard in pharmaceutical quality control to assess enantiomeric purity during synthesis and manufacturing .
The molecular formula of both compounds is C₁₆H₂₈N₂O₄·H₃PO₄, with a molecular weight of 410.4 g/mol. This stereochemical distinction underpins their divergent biological activities, as the active site of neuraminidase is highly sensitive to spatial configuration .
Properties
Molecular Formula |
C16H31N2O8P |
|---|---|
Molecular Weight |
410.40 g/mol |
IUPAC Name |
ethyl 4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;phosphoric acid |
InChI |
InChI=1S/C16H28N2O4.H3O4P/c1-5-12(6-2)22-14-9-11(16(20)21-7-3)8-13(17)15(14)18-10(4)19;1-5(2,3)4/h9,12-15H,5-8,17H2,1-4H3,(H,18,19);(H3,1,2,3,4) |
InChI Key |
PGZUMBJQJWIWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OCC.OP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Core Reaction Framework
The enzymatic desymmetrization strategy, pioneered by Hoffmann-La Roche researchers, leverages chiral resolution of meso-1,3-cyclohexanedicarboxylic acid diesters to establish the stereochemical backbone of ent-Oseltamivir. Starting from 2,6-dimethoxyphenol, diethyl 5-(1-ethylpropoxy)-4,6-dimethoxyisophthalate undergoes cis-hydrogenation to yield meso-diesters 7a and 7b . Key divergences arise in the enzymatic step:
Downstream Functionalization
The (R)-monoacid undergoes Curtius degradation with diphenylphosphoryl azide (DPPA) to form a Boc-protected oxazolidinone intermediate 14 , followed by base-catalyzed decarboxylative elimination to cyclohexenol 17 . Subsequent triflation and SN2 substitution with sodium azide installs the C5 amino group, which is reduced, acetylated, and deprotected to yield ent-Oseltamivir phosphate in 10 steps (30% overall yield).
Advantages :
- High enantiomeric excess (>99% ee) via enzyme specificity.
- Avoids hazardous azide intermediates in early stages.
Iron-Catalyzed Olefin Diazidation for trans-Diamino Moiety
Stereoselective Diazidation
A groundbreaking approach by academic researchers employs iron catalysts to install the trans-diamino motif directly. Cyclohexene derivatives bearing electron-withdrawing groups undergo Fe(acac)3-mediated diazidation with tosyl azide, achieving >20:1 diastereoselectivity. The reaction proceeds via a radical mechanism, where the iron center coordinates to the olefin, directing azide addition from opposite faces.
Shikimic Acid-Derived Synthesis with Azide-Free Modifications
Roche’s Industrial Pathway
The commercial route to oseltamivir begins with (−)-shikimic acid, but modifications enable ent-Oseltamivir synthesis:
- Esterification : Shikimic acid → ethyl shikimate using SOCl2/EtOH.
- Ketalization : 3-Pentanone and p-TsOH form the 3,4-pentylidene acetal.
- Epoxidation : Mesylation followed by KHCO3 treatment yields the epoxide.
- Enantiomeric Opening : MgBr2·Et2O catalyzes epoxide opening with allylamine, inverting configuration at C4 and C5.
Ritter Reaction-Based Shortcut
A Chinese patent (CN110563600A) introduces acetamido via Ritter reaction, circumventing multi-step protection/deprotection:
- Step c : Protonation of carbocation intermediate III-B by H2SO4/HOAc enables acetonitrile attack, forming acetamido with 98% stereoretention.
- Total Yield : 63% over 4 steps, outperforming traditional routes.
Comparative Analysis of Synthetic Methods
Impurity Profiling and Chiral Purity Assurance
Chemical Reactions Analysis
Asymmetric Diels-Alder Reaction (Shibasaki Route)
The synthesis begins with an asymmetric Diels-Alder (DA) reaction catalyzed by a rare-earth metal-based ligand system (e.g., lanthanide complexes). This step introduces stereochemistry into the cyclohexene ring.
-
Reagents : Diene (e.g., furan derivatives), dienophile (e.g., maleic anhydride), rare-earth metal additive.
-
Conditions : Room temperature, chiral ligand for asymmetry induction.
-
Outcome : Formation of a chiral cyclohexene derivative with high enantiomeric excess .
Curtius Rearrangement and Aziridine Formation
A Curtius rearrangement is employed to convert an acyl azide intermediate (formed via sodium azide substitution) into an isocyanate, which reacts with acetic acid to form a carbamate. This step is followed by aziridine ring closure using reagents like trimethylphosphine or benzylamine.
-
Reagents : Acyl azide, acetic acid, trimethylphosphine.
-
Conditions : One-pot reaction, acidic conditions.
-
Outcome : Formation of a cyclic carbamate and aziridine intermediate .
Enzymatic Desymmetrization (Corey/Kobayashi Route)
This approach uses enzymatic hydrolysis of a meso-diester to generate a chiral monoacid.
-
Reagents : meso-1,3-cyclohexanedicarboxylic acid diester, pig liver esterase or Aspergillus oryzae lipase.
-
Conditions : Mild pH, aqueous/organic solvent mixtures.
-
Outcome : Selective hydrolysis to yield (S)- or (R)-monoacid intermediates .
SN2 Substitution and Azide Reduction
A triflate intermediate undergoes SN2 substitution with sodium azide, followed by azide reduction to introduce the amino group.
-
Reagents : Sodium azide, hydrogenation catalyst (e.g., Pd/C).
-
Conditions : Polar aprotic solvent, catalytic hydrogenation.
-
Outcome : Formation of the secondary amine required for the drug’s structure .
Final Functional Group Transformations
-
Acetylation : Use of acetic anhydride or acetyl chloride to protect the amine.
-
Phosphate Salt Formation : Reaction with phosphoric acid to yield the final phosphate salt.
-
Mitsunobu Reaction : Double displacement to install the 3-pentyl ether via aziridine intermediates .
Key Intermediates and Transformations
Comparison of Synthetic Routes
Challenges and Innovations
-
Safety Concerns : Handling azides and trimethylphosphine necessitated optimized one-pot reactions to minimize isolation steps .
-
Scalability : Corey’s route faced challenges with low-temperature reactions (-78°C), while Shibasaki’s method addressed this via room-temperature DA reactions .
-
Enantioselectivity : Enzymatic desymmetrization achieved high enantiomeric purity without requiring complex ligands .
Scientific Research Applications
Treatment of Influenza
Clinical trials have demonstrated that oseltamivir significantly shortens the duration of influenza symptoms. For instance, a randomized controlled trial indicated that patients receiving oseltamivir experienced a reduction in illness duration by approximately 21% compared to placebo groups. Specifically, the median time to alleviation of symptoms was reduced from 97 hours in placebo recipients to 76 hours in those treated with oseltamivir .
Table 1: Summary of Clinical Trial Findings on Oseltamivir Efficacy
| Study Type | Population | Dosage | Duration Reduction | Severity Reduction |
|---|---|---|---|---|
| Randomized Controlled Trial | Adults with Influenza | 75 mg or 150 mg twice daily | 21% | 23-29% |
| Prophylactic Study | Household Contacts | 75 mg once daily for 7 days | 92% (prevented illness) | N/A |
| Pediatric Study | Children with Influenza | Weight-based dosing | Reduced hospitalization duration | Reduced complications |
Pharmacokinetics
Oseltamivir is characterized by its predictable pharmacokinetic profile, allowing for consistent dosing across diverse patient populations. After oral administration, it is rapidly absorbed and converted into its active metabolite, oseltamivir carboxylate. The elimination half-life of oseltamivir is approximately 1-3 hours, while that of its active form is about 6-10 hours .
Safety Profile
Oseltamivir has a high safety margin across various toxicity studies. It is generally well-tolerated in both adult and pediatric populations, with mild side effects such as nausea and vomiting being reported infrequently . Additionally, it does not significantly interact with other medications commonly prescribed for co-morbid conditions.
Pediatric Use
Oseltamivir is approved for use in children aged one year and older. Studies indicate that early administration in hospitalized pediatric patients can lead to reduced hospital stays and lower rates of severe complications associated with influenza .
Elderly Patients
No dosage adjustments are necessary for older adults; however, careful monitoring is recommended due to potential comorbidities that may affect drug metabolism and clearance .
Pregnant and Breastfeeding Women
Oseltamivir is recommended for pregnant women at risk of severe influenza complications. Studies show that it can be safely used during pregnancy and lactation with minimal transfer into breast milk .
Case Studies and Research Findings
Several case studies have highlighted the effectiveness of oseltamivir in real-world settings:
- A study involving household contacts of influenza-positive individuals demonstrated a protective efficacy of 92% against clinical influenza when treated prophylactically with oseltamivir .
- In pediatric cases, timely administration led to significant reductions in hospitalization duration and complications associated with influenza infections .
Mechanism of Action
ent-Oseltamivir Phosphate exerts its antiviral effects by inhibiting the neuraminidase enzyme on the surface of influenza viruses. This inhibition prevents the cleavage of sialic acid residues, thereby blocking the release of new viral particles from infected cells. The active metabolite, oseltamivir carboxylate, is responsible for this inhibitory action .
Comparison with Similar Compounds
Research Findings and Implications
- Activity Differences : The antiviral efficacy of Oseltamivir Phosphate is entirely dependent on its stereochemistry. Studies suggest ent-Oseltamivir exhibits negligible binding to neuraminidase due to mismatched spatial orientation .
- Impact of Impurities: Even minor impurities (e.g., Genotoxic A at 0.05%) necessitate rigorous monitoring to meet ICH safety standards .
- Clinical Relevance : Bioequivalence studies confirm that generic Oseltamivir formulations match the reference drug (Tamiflu) in pharmacokinetics, underscoring the importance of enantiomeric purity .
Biological Activity
Ent-Oseltamivir Phosphate, a prodrug of the active metabolite oseltamivir carboxylate, is primarily used as an antiviral medication for the treatment and prevention of influenza. Its biological activity is centered around its mechanism as a neuraminidase inhibitor, which plays a crucial role in viral replication and spread. This article aims to provide a comprehensive overview of the biological activity of this compound, including pharmacokinetics, efficacy, safety, and potential implications for other health conditions.
This compound is converted in the body to oseltamivir carboxylate, which inhibits the neuraminidase enzyme present on the surface of influenza viruses. This inhibition prevents the release of new virions from infected cells, thereby reducing viral replication and limiting the spread of infection within the host. The binding affinity of oseltamivir carboxylate to neuraminidase is significant due to its ability to target various subtypes of the enzyme, making it effective against both Influenza A and B viruses .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals rapid absorption and conversion to its active form. Key pharmacokinetic parameters include:
| Parameter | Oseltamivir Phosphate | Oseltamivir Carboxylate |
|---|---|---|
| Cmax (ng/mL) | 65 | 348 |
| AUC (0-12h) (ng·h/mL) | 112 | 2719 |
| Volume of Distribution (L) | - | 23-26 |
| Half-life (hours) | 1-3 | 6-10 |
| Bioavailability | ~80% | ~5% |
Oseltamivir phosphate exhibits linear pharmacokinetics, with minimal inter-subject variability. The drug is primarily eliminated through renal excretion .
Efficacy in Influenza Treatment
Numerous clinical trials have established the efficacy of this compound in treating influenza. For instance, a study involving healthy adults demonstrated that treatment with oseltamivir significantly reduced the duration of illness and fever compared to placebo. The median duration of illness was reduced from 97 hours in placebo recipients to approximately 76 hours in those receiving oseltamivir .
Table: Summary of Clinical Trial Findings
Safety Profile
This compound is generally well tolerated among patients. Common adverse effects include nausea, vomiting, headache, and skin rashes. Serious adverse events are rare, with studies indicating low withdrawal rates due to side effects .
Table: Adverse Effects Reported
| Adverse Effect | Incidence (%) |
|---|---|
| Nausea | ~10 |
| Vomiting | ~8 |
| Headache | ~5 |
| Skin Rash | ~2 |
Potential Implications Beyond Influenza
Recent studies have explored the potential anticancer effects of oseltamivir phosphate. A cohort study indicated that patients using oseltamivir phosphate exhibited a significantly lower incidence of certain cancers, including lung and liver cancers. This suggests that beyond its antiviral properties, oseltamivir may have additional therapeutic potential that warrants further investigation .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for determining the purity of ent-Oseltamivir Phosphate?
- Methodological Answer : The United States Pharmacopeia (USP) recommends reversed-phase high-performance liquid chromatography (HPLC) with UV detection at 240 nm. A standard solution is prepared using USP Oseltamivir Phosphate Reference Standard (RS) dissolved in a diluent (water:methanol:acetonitrile = 50:25:25). The assay involves comparing peak responses of the test sample to the standard, with purity calculated using the formula:
where and are peak responses of the test and standard solutions, and are their concentrations, and 312.40/410.40 adjusts for molecular weight differences .
Q. How should standard solutions be prepared for chromatographic analysis of this compound?
- Methodological Answer : Accurately weigh 10 mg of USP Oseltamivir Phosphate RS and dissolve in 10 mL of diluent (water:methanol:acetonitrile = 50:25:25) to achieve a concentration of 1 mg/mL. Sonicate for 10 minutes to ensure complete dissolution, then centrifuge at 3,000 rpm for 5 minutes to remove particulates. Use the supernatant for analysis. For capsule formulations, disperse capsule contents in diluent, sonicate for 20 minutes, and centrifuge before injection .
Q. What are the USP specifications for acceptable impurity levels in this compound?
- Methodological Answer : The USP monograph specifies that this compound must contain ≤0.1% of any individual impurity and ≤0.5% total impurities. Tributyl phosphine oxide is a specified impurity, monitored via HPLC using a C18 column and mobile phase gradient (methanol:phosphate buffer). Quantification is performed by comparing impurity peak areas to the main peak .
Advanced Research Questions
Q. How can researchers evaluate the material efficiency of synthetic routes to this compound?
- Methodological Answer : Global green chemistry metrics, such as atom economy (AE), reaction mass efficiency (RME), and E-factor, should be calculated for each synthesis step. For example, Andraos (2009) compared six industrial and nine academic syntheses using Excel-based algorithms. Key findings showed that routes starting from (-)-shikimic acid achieved higher RME (68%) and lower E-factors (2.3) compared to D-ribose-based methods (RME: 52%, E-factor: 4.1). These metrics help rank synthetic plans by sustainability .
Q. What advanced techniques detect ent-Oseltamivir Carboxylate (OC) in environmental samples?
- Methodological Answer : Solid-phase extraction (SPE) coupled with liquid chromatography–tandem mass spectrometry (LC-MS/MS) is validated for OC quantification in sewage and river water. Samples are acidified to pH 2.5, loaded onto Oasis HLB cartridges, eluted with methanol, and analyzed using a C18 column with a mobile phase of 0.1% formic acid and acetonitrile. Limits of detection (LOD) are 1.2 ng/L, with recoveries >85% in spiked samples. Ozonation reduces OC concentrations by 87% in wastewater .
Q. How do polymorphic forms of this compound impact formulation stability?
- Methodological Answer : Polymorphs (e.g., Form C) and amorphous forms are characterized using X-ray diffraction (XRD), differential scanning calorimetry (DSC), and dynamic vapor sorption (DVS). Form C exhibits higher thermal stability (melting point: 198°C) compared to the amorphous form (glass transition at 75°C). Amorphous forms, generated by solvent evaporation (e.g., dichloromethane), show higher hygroscopicity (15% weight gain at 80% RH), necessitating controlled humidity packaging for long-term stability .
Q. What methodological challenges arise in reconciling contradictory data on this compound synthesis yields?
- Methodological Answer : Discrepancies in yield reports (e.g., 65% vs. 78% for shikimic acid routes) often stem from variations in catalytic conditions (e.g., palladium catalyst loading: 2 mol% vs. 5 mol%) or workup protocols. Researchers should replicate experiments using identical parameters (solvent purity, temperature control ±1°C) and validate yields via HPLC. Cross-lab validation with blinded samples reduces bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
